molecular formula C4H6N4O B1384215 3-amino-6-methyl-2H-1,2,4-triazin-5-one CAS No. 1004-04-2

3-amino-6-methyl-2H-1,2,4-triazin-5-one

Cat. No. B1384215
CAS RN: 1004-04-2
M. Wt: 126.12 g/mol
InChI Key: JSZDBNSBFWYPFV-UHFFFAOYSA-N
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Description

3-amino-6-methyl-2H-1,2,4-triazin-5-one is a derivative of the heterocyclic compound triazine. It contains a triazine ring with a methyl group and an amino group . It is commonly used in the synthesis of pharmaceuticals and agrochemicals, and it has potential applications in the field of organic chemistry .


Synthesis Analysis

1,2,4-Triazines and its derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive . An efficient synthesis of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5 (4 H)-one derivatives and investigation as potential anticancer agents are reported .


Molecular Structure Analysis

The molecules possessing triazine and tetrazine moieties belong to a special class of heterocyclic compounds. Both triazines and tetrazines are building blocks and have provided a new dimension to the design of biologically important organic molecules .


Chemical Reactions Analysis

Different types of chemical reactions have been applied to the efficient synthesis of 3-thioxo/hydrazino-6-substituted-1,2,4-triazin-5-ones, such as alkylation, acylation, aroylation, elimination, substitution, acidic/basic hydrolysis, oxidation, cyclocondensation, cycloaddition, phosphorylation, and complexation reactions .


Physical And Chemical Properties Analysis

The molecular formula of 3-amino-6-methyl-2H-1,2,4-triazin-5-one is C4H6N4OS. Its molecular weight is 158.18 g/mol .

Scientific Research Applications

Structural Elucidation and Chemical Transformation

3-Amino-6-methyl-2H-1,2,4-triazin-5-one, when methylated, yields a mixture of zwitterions and other methylation isomers. These isomers have been identified using carbon-13 nuclear magnetic resonance spectroscopy, providing insights into the structural properties of these compounds (Jacobsen & Rose, 1988).

Synthesis and Crystallography

The compound has been involved in the synthesis of various derivatives through reactions with aldehydes. These derivatives have been characterized by spectroscopic data and elemental analysis, contributing to the field of organic synthesis and crystallography (Tabatabaee et al., 2007).

Photovoltaic Applications

A chemical transformation of this compound has led to the production of novel derivatives with potential applications in photovoltaic devices. The properties such as optical band gaps and photovoltaic characteristics of these derivatives have been investigated, suggesting potential uses in solar energy applications (Halim et al., 2018).

Synthetic Methodology and Bioactivity

This compound serves as a building block for synthesizing novel derivatives with potential biological activities. This includes the development of compounds with antibacterial, antifungal, and anticancer properties. Such research contributes significantly to medicinal chemistry and the discovery of new therapeutic agents (Alshammari & Bakhotmah, 2022).

Molecular Structure Analysis

Studies have focused on the synthesis and molecular structure analysis of derivatives of 3-amino-6-methyl-2H-1,2,4-triazin-5-one. This includes investigating their crystal structures and exploring the interactions at the molecular level, which is crucial for understanding their chemical properties and potential applications (Hwang et al., 2006).

Future Directions

The future directions of research on 3-amino-6-methyl-2H-1,2,4-triazin-5-one could involve further investigation of its binding interactions and optimization for potential applications . Additionally, the synthesis, reactivity, and applications of 4-Amino-3-Thioxo/Hydrazino-6-substituted-1,2,4-triazin-5-ones could be explored further .

properties

IUPAC Name

3-amino-6-methyl-4H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c1-2-3(9)6-4(5)8-7-2/h1H3,(H3,5,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZDBNSBFWYPFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-6-methyl-2H-1,2,4-triazin-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
3-amino-6-methyl-2H-1,2,4-triazin-5-one

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